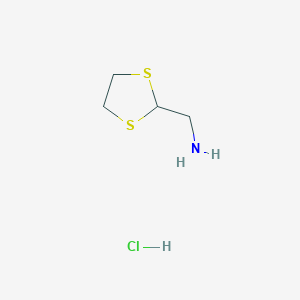

(1,3-Dithiolan-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

1,3-dithiolan-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS2.ClH/c5-3-4-6-1-2-7-4;/h4H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVKDLLHTRCLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989672-83-4 | |

| Record name | (1,3-dithiolan-2-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (1,3-Dithiolan-2-yl)methanamine Hydrochloride

Executive Summary

(1,3-Dithiolan-2-yl)methanamine hydrochloride (CAS: 1989672-83-4) is a specialized heterocyclic building block used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a primary amine tethered to a 1,3-dithiolane ring. This compound serves as a stable, "masked" equivalent of aminoacetaldehyde , a reactive intermediate that is otherwise unstable and prone to self-polymerization.

By protecting the aldehyde functionality as a dithioacetal, researchers can perform extensive modifications on the amine terminus (e.g., peptide coupling, reductive amination) before unmasking the aldehyde for subsequent cyclization or scaffolding reactions. This guide details its physicochemical profile, manufacturing protocols, and utility in drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | (1,3-Dithiolan-2-yl)methanamine hydrochloride |

| Common Synonyms | 2-(Aminomethyl)-1,3-dithiolane HCl; Masked Glycinal |

| CAS Number | 1989672-83-4 |

| Molecular Formula | C₄H₉NS₂[1] · HCl |

| Molecular Weight | 171.71 g/mol (Salt); 135.25 g/mol (Free Base) |

| SMILES | Cl.NCC1SCCS1 |

Physical Properties

| Property | Value / Description |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Et₂O) |

| Hygroscopicity | Hygroscopic; requires storage under desiccant |

| Melting Point | >180°C (Decomposition typically observed prior to distinct melting) |

| Acidity (pKa) | ~8.5 (Ammonium group), comparable to typical primary alkyl amines |

Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis of (1,3-Dithiolan-2-yl)methanamine hydrochloride relies on the trans-thioacetalization of aminoacetaldehyde acetals. The direct use of aminoacetaldehyde is avoided due to its instability.

Core Synthetic Pathway

The reaction involves the Lewis acid-catalyzed exchange of alkoxy groups on aminoacetaldehyde dimethyl acetal with 1,2-ethanedithiol.

Caption: Acid-catalyzed trans-thioacetalization pathway converting the acetal precursor to the dithiolane target.

Detailed Experimental Protocol

Objective: Synthesis of 10g of (1,3-Dithiolan-2-yl)methanamine HCl.

Reagents:

-

Aminoacetaldehyde dimethyl acetal (105.14 g/mol ): 7.5 mL (~7.3 g, 69 mmol)

-

1,2-Ethanedithiol (94.20 g/mol ): 6.4 mL (~7.1 g, 76 mmol) [Caution: Stench ]

-

Boron trifluoride diethyl etherate (BF₃·OEt₂): 3.5 mL (Catalytic/Stoichiometric)

-

Solvent: Dichloromethane (DCM), anhydrous[2]

-

Workup: HCl in Dioxane (4M)

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous DCM (50 mL).

-

Thiol Addition: Add 1,2-ethanedithiol (1.1 eq) via syringe.

-

Catalysis: Cool the mixture to 0°C. Dropwise add BF₃·OEt₂ (1.5 eq) over 15 minutes. The solution may turn slightly yellow.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (stain with Ninhydrin; the product amine will stain purple/blue).

-

Quench & Extraction: Quench with saturated NaHCO₃ (50 mL). Extract the organic layer.[3][4] Wash with water (2x) and brine (1x).

-

Salt Formation: Dry the organic layer over MgSO₄ and filter.[4] To the filtrate, add 4M HCl in dioxane dropwise until precipitation ceases.

-

Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under high vacuum.

Critical Note on Odor Control: 1,2-Ethanedithiol has an extremely potent, repulsive odor.[5] All transfers must occur in a high-efficiency fume hood. Glassware should be bleached (sodium hypochlorite) immediately after use to oxidize residual thiols.

Reactivity & Applications in Drug Discovery

The utility of (1,3-Dithiolan-2-yl)methanamine lies in its dual nature: it is an amine nucleophile and a protected electrophile (aldehyde).

Functionalization Workflows

The free amine can participate in standard coupling reactions without affecting the dithiolane ring, which is stable to basic and nucleophilic conditions.

-

Peptide Coupling: Reacts with carboxylic acids (EDC/HOBt coupling) to form amide-linked "masked" aldehydes.

-

Reductive Amination: Can be alkylated with other aldehydes/ketones.

-

Sulfonylation: Reacts with sulfonyl chlorides to generate sulfonamides.

Deprotection (Unmasking)

Regenerating the aldehyde is the critical final step in many syntheses. Dithiolanes are more stable than oxygen acetals, requiring specific oxidative or heavy-metal hydrolysis methods.

| Method | Reagent | Conditions | Comments |

| Oxidative Hydrolysis | NBS (N-Bromosuccinimide) | Acetone/Water, 0°C | Fast, mild; suitable for acid-sensitive substrates. |

| Mercury Promoted | Hg(ClO₄)₂ or HgCl₂ | MeOH/Water | Classic method; toxic waste generated. |

| Alkylation Hydrolysis | MeI (Methyl Iodide) | Aqueous Acetone, Reflux | S-alkylation activates the ring for hydrolysis. |

| Oxidative | Iodine (I₂) | DMSO or NaHCO₃/Water | Mild, inexpensive, and eco-friendly. |

Strategic Application Diagram

The following diagram illustrates how this building block is used to synthesize complex heterocycles (e.g., imidazoles, thiazoles) by unmasking the aldehyde after tethering the amine.

Caption: Workflow for converting the dithiolane building block into bioactive heterocycles via late-stage aldehyde release.

Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard Statements (GHS)

-

H319: Causes serious eye irritation.[7]

Precautionary Measures

-

Engineering Controls: Use only in a chemical fume hood. The hydrochloride salt is odorless, but trace free dithiol may be present.

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The compound is hygroscopic; moisture absorption can lead to hydrolysis over long periods.

-

Incompatibility: Avoid strong oxidizing agents (can oxidize sulfur) and strong bases (liberates the free amine).

References

-

Sigma-Aldrich. (2024). Product Specification: 1-(1,3-dithiolan-2-yl)methanamine hydrochloride.

-

Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for the Carbonyl Group: Dithioacetals).

-

Enamine. (2024). Safety Data Sheet: 1-(1,3-dithiolan-2-yl)methanamine hydrochloride.

-

BenchChem. (2025).[4] Technical Guide to the Reactivity of 1,2-Ethanedithiol with Aldehydes.

-

Pelit, H., et al. (2025).[9] "Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes." Organic Letters, 27, 4135-4139.[9]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS No. 1391733-71-3 Specifications | Ambeed [ambeed.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. peptide.com [peptide.com]

- 9. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]

physicochemical characteristics of (1,3-Dithiolan-2-yl)methanamine hydrochloride

Technical Monograph: Physicochemical Characteristics & Applications of (1,3-Dithiolan-2-yl)methanamine Hydrochloride

Part 1: Executive Summary & Chemical Identity

(1,3-Dithiolan-2-yl)methanamine hydrochloride is a specialized organosulfur heterocycle utilized primarily as a fragment in drug discovery and as a stable, "masked" precursor to aminoacetaldehyde. Chemically, it consists of a five-membered 1,3-dithiolane ring substituted at the C2 position with a methylamine group.

Crucially, this compound must be distinguished from its structural isomer, the 1,2-dithiolane derivatives (e.g., Nereistoxin or Lipoic Acid). While 1,2-dithiolanes possess a reactive disulfide bond, the 1,3-dithiolane moiety functions as a thioacetal—a robust protecting group for carbonyls that imparts unique lipophilicity and metabolic stability profiles to the attached amine.

Table 1: Chemical Identity & Nomenclature

| Parameter | Detail |

| IUPAC Name | (1,3-Dithiolan-2-yl)methanamine hydrochloride |

| Common Name | 2-Aminomethyl-1,3-dithiolane HCl |

| CAS Registry Number | 1989672-83-4 (HCl salt); 5634-29-7 (Free base generic ref) |

| Molecular Formula | C₄H₉NS₂[1][2][3] · HCl |

| Molecular Weight | 171.71 g/mol (Salt); 135.25 g/mol (Free Base) |

| SMILES | C1CSC(S1)CN.Cl |

| InChI Key | GTVKDLLHTRCLJF-UHFFFAOYSA-N |

| Structural Class | Cyclic Dithioacetal; Primary Amine Salt |

Part 2: Synthesis & Structural Logic

To understand the physicochemical behavior of this compound, one must understand its origin. It is rarely formed by direct ring closure of a thiol-amine but rather through the protection of an amino-aldehyde precursor.

Synthetic Pathway Analysis

The most robust synthetic route involves the thioacetalization of aminoacetaldehyde dimethyl acetal with 1,2-ethanedithiol. This reaction is thermodynamically driven but requires careful acid catalysis to prevent polymerization.

DOT Diagram 1: Synthetic Workflow & Critical Control Points

Figure 1: Synthetic pathway emphasizing the transacetalization mechanism. The exclusion of water is critical to prevent the equilibrium from reverting to the aldehyde.

Part 3: Physicochemical Characteristics

As a Senior Application Scientist, I evaluate compounds not just by their numbers, but by how they behave in a biological assay buffer or a formulation vial.

Solubility & Solution Chemistry

-

Water Solubility: High (>50 mg/mL). The hydrochloride salt creates a highly polar ionic lattice.

-

Organic Solubility: Soluble in DMSO, Methanol. Insoluble in non-polar solvents (Hexane, Toluene) and ether.

-

Hygroscopicity: Moderate to High. The lattice energy of amine hydrochlorides often allows for moisture uptake. Protocol: Store in a desiccator at -20°C.

Acid-Base Profile (pKa)

-

Estimated pKa (Amine): ~8.2 – 8.5.

-

Mechanism:[4][5] Typical primary alkyl amines have a pKa ~10.5. However, the 1,3-dithiolane ring contains two sulfur atoms at the β-position relative to the amine. Sulfur is electronegative (inductive effect), which withdraws electron density from the ammonium group, slightly increasing the acidity of the conjugate acid (lowering the pKa).

-

Implication: At physiological pH (7.4), the compound exists primarily as the cationic ammonium species (

), aiding solubility but potentially hindering passive membrane permeability unless a transporter is involved.

-

Stability Profile (The "Masked" Carbonyl)

The 1,3-dithiolane ring is chemically distinct because it is a thioacetal .

-

Acid Stability: Stable in dilute acid at room temperature (unlike oxygen acetals). Requires Hg(II) or Ag(I) salts, or oxidative hydrolysis (e.g., N-bromosuccinimide) to deprotect back to the aldehyde.

-

Base Stability: Excellent. The ring protons are not acidic enough to cause elimination under standard conditions.

-

Oxidative Stability: Low. The sulfur atoms are prone to oxidation to sulfoxides (

) or sulfones. This changes the ring conformation and solubility drastically.

Part 4: Analytical Characterization Protocols

To validate the identity of (1,3-Dithiolan-2-yl)methanamine HCl, specific spectral signatures must be confirmed.

Standard Quality Control Workflow

1. 1H-NMR Spectroscopy (DMSO-d6)

-

Key Feature 1 (The Methine Proton): Look for a triplet (or doublet of doublets) around 4.5 - 4.8 ppm . This is the proton at the C2 position of the dithiolane ring. It is deshielded by two sulfur atoms.

-

Key Feature 2 (The Ring Methylenes): The ethylene bridge protons (

) typically appear as a multiplet around 3.1 - 3.4 ppm . -

Key Feature 3 (The Exocyclic Methylene): The

attached to the nitrogen appears around 3.0 ppm .

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Target Ion:

Da (Free base mass + H). -

Isotope Pattern: Look for the M+2 peak (~9% relative abundance) due to the presence of two Sulfur-34 isotopes (

). This is a definitive confirmation of the

Part 5: Biological & Toxicological Context[6]

While often used as a chemical building block, the biological activity of dithiolanes warrants caution due to their structural relationship to neurotoxins.

DOT Diagram 2: Structure-Activity Relationship (SAR) Logic

Figure 2: SAR comparison. The 1,3-dithiolane lacks the disulfide bond required for the specific nicotinic acetylcholine receptor inhibition seen in Nereistoxin (1,2-dithiolane), suggesting a distinct (likely lower) acute toxicity profile.

Handling & Safety Protocol

-

Odor: Like most low-molecular-weight organosulfur compounds, this salt may emit a stench (cabbage/garlic-like) if traces of free dithiol are present.

-

Containment: Handle in a fume hood.

-

Decontamination: Glassware should be treated with a dilute bleach solution (sodium hypochlorite) to oxidize sulfur residues before washing.

References

-

PubChem. (2025).[6][7][8] Compound Summary: (1,3-Dithiolan-2-yl)methanamine hydrochloride.[2] National Library of Medicine. [Link]

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for 1,3-dithiolane stability and cleavage mechanisms).

- Luh, T. Y. (1991). Ni(II)-Catalyzed Reactions of 1,3-Dithiolanes. Accounts of Chemical Research. (Context for dithiolane reactivity).

Sources

- 1. (1,3-dithiolan-2-yl)methanamine hydrochloride | 1989672-83-4 [sigmaaldrich.com]

- 2. PubChemLite - (1,3-dithiolan-2-yl)methanamine hydrochloride (C4H9NS2) [pubchemlite.lcsb.uni.lu]

- 3. The Synthesis of 1,3-Dithiolan-2-ones On the Reaction of Oxiranes with Carbon Disulfide under High Pressure | CiNii Research [cir.nii.ac.jp]

- 4. CAS No. 1391733-71-3 Specifications | Ambeed [ambeed.com]

- 5. Synthesis of S-(2-thioxo-1,3-dithiolan-4-yl)methyl dialkylcarbamothioate and S-thiiran-2-ylmethyl dialkylcarbamothioate via intermolecular O-S rearrangement in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,3-Dithiolane | C3H6S2 | CID 20970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Methyl-1,3-dithiolane | C4H8S2 | CID 21828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,3-Dithiolane, 2-(1,3-dithiolan-2-ylidene)- | C6H8S4 | CID 141140 - PubChem [pubchem.ncbi.nlm.nih.gov]

(1,3-Dithiolan-2-yl)methanamine hydrochloride CAS number 1989672-83-4

CAS Number: 1989672-83-4 Formula: C₄H₉NS₂[1] · HCl Molecular Weight: 171.71 g/mol

Executive Summary

(1,3-Dithiolan-2-yl)methanamine hydrochloride is a specialized organosulfur building block used primarily in medicinal chemistry and organic synthesis. Structurally, it consists of a 1,3-dithiolane ring substituted at the 2-position with a methylamine group.

Its primary value lies in its role as a stable, masked surrogate for aminoacetaldehyde . Free aminoacetaldehyde is chemically unstable, prone to self-condensation and polymerization due to the simultaneous presence of a nucleophilic amine and an electrophilic aldehyde. By "masking" the aldehyde as a robust 1,3-dithiolane thioacetal, researchers can perform extensive synthetic manipulations on the amine terminus (e.g., amide coupling, reductive amination) before unmasking the aldehyde for subsequent cyclization or warhead activation.

This guide details the physicochemical properties, synthesis logic, experimental protocols, and safety standards for integrating this reagent into drug development workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | (1,3-Dithiolan-2-yl)methanamine hydrochloride |

| Common Synonyms | 2-(Aminomethyl)-1,3-dithiolane HCl; 1-(1,3-Dithiolan-2-yl)methanamine HCl |

| CAS Number | 1989672-83-4 |

| Molecular Formula | C₄H₁₀ClNS₂ (Salt); C₄H₉NS₂ (Free Base) |

| Molecular Weight | 171.71 g/mol (Salt); 135.25 g/mol (Free Base) |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol; Sparingly soluble in DCM, THF |

| Melting Point | >200 °C (Decomposes) |

| Hygroscopicity | Moderate (Store under inert atmosphere) |

| SMILES | C1CSC(S1)CN.Cl |

Synthesis & Manufacturing Logic

The synthesis of CAS 1989672-83-4 follows a Thioacetalization-Deprotection strategy. Direct condensation of aminoacetaldehyde with ethanedithiol is not feasible due to the instability of the starting material. Instead, the acetal exchange method is the industry standard.

Mechanistic Pathway

The reaction utilizes aminoacetaldehyde diethyl acetal as the stable precursor. In the presence of a Lewis acid (e.g., BF₃·OEt₂) or a strong Brönsted acid, the ethoxy groups are displaced by 1,2-ethanedithiol . The dithiolane ring is thermodynamically favored over the acyclic diethyl acetal due to the chelate effect and the high nucleophilicity of sulfur.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion of the diethyl acetal precursor to the target hydrochloride salt.

Caption: Acid-catalyzed trans-thioacetalization pathway converting the acetal precursor to the stable dithiolane salt.

Applications in Drug Development[5]

The "Masked Aldehyde" Strategy

The primary utility of this compound is to introduce a formyl group (-CHO) into a molecule at a late stage.

-

Coupling: The amine of (1,3-dithiolan-2-yl)methanamine reacts with carboxylic acids (using EDC/HOBt or HATU) to form amides.

-

Stability: The dithiolane ring survives basic, nucleophilic, and reducing conditions that would destroy a free aldehyde.

-

Unmasking: Treatment with oxidative agents (e.g., NBS, I₂, or Hg(ClO₄)₂) hydrolyzes the dithiolane back to the aldehyde.

Heterocycle Synthesis

This compound is a key building block for synthesizing:

-

Thiazoles/Imidazoles: Via condensation of the unmasked aldehyde with cysteine or diamines.

-

Peptidomimetics: Creating transition-state inhibitors (e.g., peptide aldehydes) used in protease inhibitors (like proteasome inhibitors).

Visualization: The Protection-Deprotection Cycle

Caption: Workflow for using the reagent to install a sensitive aldehyde moiety onto a drug scaffold.

Experimental Protocols

Protocol A: Amide Coupling (General Procedure)

Use this protocol to attach the reagent to a carboxylic acid scaffold.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

(1,3-Dithiolan-2-yl)methanamine HCl (1.1 equiv)

-

HATU (1.1 equiv)[2]

-

DIPEA (3.0 equiv)

-

DMF (anhydrous)

Procedure:

-

Dissolve the carboxylic acid and HATU in anhydrous DMF under nitrogen. Stir for 5 minutes to activate the acid.

-

Add DIPEA, followed immediately by (1,3-Dithiolan-2-yl)methanamine HCl .

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

-

Validation: The dithiolane ring typically shows a characteristic multiplet at ~3.2 ppm (4H) in ¹H NMR.

Protocol B: Deprotection (Unmasking the Aldehyde)

Use this protocol to regenerate the aldehyde functionality.

Reagents:

-

Dithiolane-containing intermediate (1.0 equiv)

-

N-Bromosuccinimide (NBS) (4.0 equiv) or Iodine (2.0 equiv)

-

Acetone/Water (9:1 v/v)

Procedure:

-

Dissolve the intermediate in Acetone/Water (9:1) and cool to 0 °C.

-

Add NBS portion-wise over 5 minutes. The solution will turn orange/red.

-

Stir at 0 °C for 15–30 minutes. Do not warm , as the free aldehyde may racemize or polymerize.

-

Quench: Add saturated Na₂S₂O₃ (sodium thiosulfate) until the orange color disappears.

-

Extraction: Extract immediately with DCM.

-

Note: The resulting aldehyde is often unstable; use immediately in the next step (e.g., Wittig reaction or cyclization).

Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Precautions:

-

Odor Control: Like most low-molecular-weight organosulfur compounds, this reagent may have a characteristic stench (though the salt form reduces this significantly). Handle in a fume hood.

-

Storage: Hygroscopic. Store at 2–8 °C under argon or nitrogen. Keep container tightly closed to prevent hydrolysis of the dithiolane ring over long periods.

-

Waste Disposal: Treat as halogenated organic waste (due to DCM extractions) or sulfur-containing waste. Do not mix with strong oxidizers unless intended (reaction hazard).

References

-

PubChem Compound Summary. (2025). (1,3-Dithiolan-2-yl)methanamine hydrochloride.[1][3] National Center for Biotechnology Information. Link

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for general dithiolane stability and deprotection mechanics). Link

-

Lipin, K. V., et al. (2016).[2] Synthesis of some 2-ylidene-1,3-dithiolanes. Russian Journal of General Chemistry. (Context for dithiolane ring synthesis). Link

-

Sigma-Aldrich. (2024). Safety Data Sheet for 1-(1,3-Dithiolan-2-yl)methanamine hydrochloride. Link

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (1,3-Dithiolan-2-yl)methanamine Hydrochloride

This in-depth technical guide provides a comprehensive walkthrough for the structural elucidation of (1,3-Dithiolan-2-yl)methanamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the strategic application and interpretation of modern analytical techniques, offering insights into the causality behind experimental choices to ensure a robust and unambiguous structural assignment. The narrative follows a logical, field-proven workflow, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Single-Crystal X-ray Crystallography.

Introduction: The Significance of Structural Certainty

(1,3-Dithiolan-2-yl)methanamine hydrochloride is a sulfur and nitrogen-containing heterocyclic compound. Such molecules are of significant interest in medicinal and materials chemistry due to their unique physicochemical properties and biological activities[1][2][3][4][5]. The dithiolane moiety can act as a carbonyl protectant or a pharmacologically active scaffold, while the primary amine hydrochloride imparts aqueous solubility and provides a key site for further chemical modification.

Accurate structural elucidation is the bedrock of all subsequent research and development. It ensures the correct interpretation of biological data, informs structure-activity relationships (SAR), and is a non-negotiable requirement for intellectual property and regulatory submissions. This guide presents a multi-faceted analytical approach, where each technique provides a unique piece of the structural puzzle, culminating in a self-validating and definitive molecular structure.

The Elucidation Workflow: A Multi-Technique Synergy

A robust structure elucidation strategy does not rely on a single technique but rather on the convergence of data from multiple orthogonal methods. The workflow presented here is designed to systematically build the structural picture from the ground up, starting with the molecular formula and culminating in the three-dimensional arrangement of atoms in space.

Caption: A logical workflow for the structure elucidation of (1,3-Dithiolan-2-yl)methanamine hydrochloride.

Mass Spectrometry (MS): Establishing the Molecular Blueprint

Causality of Choice: Mass spectrometry is the initial and indispensable technique for determining the molecular weight and elemental composition of a novel compound. This information provides the fundamental molecular formula upon which all subsequent structural deductions are built.

Experimental Protocol: High-Resolution Electrospray Ionization (HR-ESI-MS)

-

Sample Preparation: A dilute solution of (1,3-Dithiolan-2-yl)methanamine hydrochloride is prepared in a suitable solvent such as methanol or water at a concentration of approximately 1 µg/mL.

-

Instrumentation: The sample is infused into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source operating in positive ion mode. ESI is chosen for its soft ionization, which minimizes in-source fragmentation and preserves the molecular ion.

-

Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500. The high-resolution capability of the instrument allows for the determination of the accurate mass to within a few parts per million (ppm).

Predicted Data and Interpretation

The molecular formula of the free base, (1,3-Dithiolan-2-yl)methanamine, is C₄H₉NS₂. The hydrochloride salt will be observed as the protonated free base, [M+H]⁺, in the positive ion mode ESI-MS.

| Parameter | Predicted Value |

| Molecular Formula (free base) | C₄H₉NS₂ |

| Exact Mass (free base) | 135.01764 |

| Observed Ion (protonated) | [C₄H₁₀NS₂]⁺ |

| Predicted m/z of [M+H]⁺ | 136.02492 |

The observation of a molecular ion at an odd integer m/z (for the free base) would be consistent with the presence of an odd number of nitrogen atoms, as per the Nitrogen Rule[6][7]. The high-resolution mass measurement of the [M+H]⁺ ion at m/z 136.02492 would confirm the elemental composition of C₄H₁₀NS₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Causality of Choice: Tandem MS (MS/MS) provides valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. This helps to identify key structural motifs within the molecule.

Protocol: The [M+H]⁺ ion at m/z 136 is isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., nitrogen or argon). The resulting fragment ions are then mass-analyzed.

Predicted Fragmentation Pattern:

Caption: Predicted major fragmentation pathways for protonated (1,3-Dithiolan-2-yl)methanamine.

-

α-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom[6][8]. This would result in the formation of a stable iminium ion, [CH₂=NH₂]⁺, with an m/z of 30 . This is often the base peak in the spectrum of primary amines.

-

Loss of Aminomethyl Group: Cleavage of the bond between the dithiolane ring and the aminomethyl group would lead to the dithiolan-2-ylium cation, [C₃H₅S₂]⁺, with an m/z of 105 .

-

Ring Fragmentation: The dithiolane ring itself can fragment. A common fragmentation pathway for dithiolanes is the loss of thioformaldehyde (CH₂S) or ethene sulfide (C₂H₄S)[9]. For instance, the fragment at m/z 105 could further lose CS to give a fragment at m/z 61 , or rearrange to lose C₂H₄S to give a fragment at m/z 45 .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton

Causality of Choice: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity between atoms.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of (1,3-Dithiolan-2-yl)methanamine hydrochloride is dissolved in 0.6 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice due to the salt nature of the compound and allows for the exchange of the acidic N-H protons.

-

Instrumentation: NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: The following experiments are conducted:

-

¹H NMR

-

¹³C NMR (with proton decoupling)

-

¹H-¹H Correlation Spectroscopy (COSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

-

Heteronuclear Multiple Bond Correlation (HMBC)

-

Predicted ¹H NMR Spectrum and Interpretation (in D₂O)

The structure of (1,3-Dithiolan-2-yl)methanamine hydrochloride has four distinct proton environments.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (CH) | ~4.8 - 5.0 | Triplet | 1H | Methine proton at C2, deshielded by two sulfur atoms and adjacent to the CH₂N⁺ group. Coupled to the two H-b protons. |

| H-b (CH₂) ** | ~3.4 - 3.6 | Doublet | 2H | Methylene protons of the aminomethyl group, deshielded by the adjacent protonated nitrogen. Coupled to the H-a proton. |

| H-c (SCH₂) ** | ~3.2 - 3.4 | Multiplet | 4H | Methylene protons of the dithiolane ring (C4 and C5). They are diastereotopic and will likely appear as a complex multiplet. |

-

Solvent Choice: In D₂O, the acidic protons on the ammonium group (-NH₃⁺) will exchange with deuterium and will not be observed in the spectrum.

-

Downfield Shift of H-b: The protonation of the amine group leads to a significant downfield shift of the adjacent methylene protons (H-b) compared to the free amine, due to the inductive effect of the positive charge[2].

Predicted ¹³C NMR Spectrum and Interpretation (in D₂O)

The molecule has three distinct carbon environments.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (CH) | ~50 - 55 | Methine carbon bonded to two sulfur atoms. |

| C6 (CH₂N⁺) | ~40 - 45 | Methylene carbon attached to the protonated nitrogen. |

| C4, C5 (SCH₂) | ~38 - 42 | Equivalent methylene carbons of the dithiolane ring. |

2D NMR for Connectivity Confirmation

-

COSY: A cross-peak between the signals at ~4.9 ppm (H-a) and ~3.5 ppm (H-b) would confirm the coupling between the methine proton and the aminomethyl protons.

-

HSQC: This experiment would correlate each proton signal to its directly attached carbon:

-

H-a (~4.9 ppm) with C2 (~52 ppm)

-

H-b (~3.5 ppm) with C6 (~42 ppm)

-

H-c (~3.3 ppm) with C4/C5 (~40 ppm)

-

-

HMBC: This experiment reveals long-range (2-3 bond) correlations and is crucial for confirming the overall structure. Key expected correlations include:

-

From H-b (~3.5 ppm) to C2 (~52 ppm)

-

From H-a (~4.9 ppm) to C6 (~42 ppm) and C4/C5 (~40 ppm)

-

Caption: Visualization of key 2D NMR correlations for structural confirmation.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality of Choice: IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups within a molecule. For (1,3-Dithiolan-2-yl)methanamine hydrochloride, it is particularly useful for confirming the presence of the ammonium group (NH₃⁺) and the C-S bonds.

Experimental Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Predicted IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| ~3200 - 2800 | Strong, Broad | N-H stretch | Characteristic of the ammonium (NH₃⁺) group in a primary amine salt. The broadness is due to hydrogen bonding[10]. |

| ~2950 - 2850 | Medium | C-H stretch | Aliphatic C-H stretching from the methylene and methine groups. |

| ~1620 - 1560 | Medium | N-H bend (asymmetric) | Asymmetric bending vibration of the NH₃⁺ group[10]. |

| ~1550 - 1500 | Medium | N-H bend (symmetric) | Symmetric "umbrella" bending vibration of the NH₃⁺ group[10]. |

| ~700 - 600 | Weak to Medium | C-S stretch | Stretching vibrations of the carbon-sulfur bonds in the dithiolane ring[11]. |

The presence of the very broad and strong absorption band in the 3200-2800 cm⁻¹ region, along with the two bending modes around 1600 cm⁻¹, would be definitive evidence for the primary amine hydrochloride functional group.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Causality of Choice: While spectroscopic methods provide excellent information about connectivity and functional groups, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state. It is the gold standard for absolute structure determination, providing precise bond lengths, bond angles, and conformational information[12].

Experimental Protocol

-

Crystal Growth: High-quality single crystals of (1,3-Dithiolan-2-yl)methanamine hydrochloride are grown, typically by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/ether).

-

Instrumentation: A suitable crystal is mounted on a goniometer of a single-crystal X-ray diffractometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an electron density map. The atomic positions are then refined to yield the final crystal structure.

Expected Structural Features

The crystal structure would be expected to reveal:

-

The precise bond lengths and angles of the dithiolane ring, which typically adopts a half-chair or envelope conformation.

-

The conformation of the aminomethyl side chain relative to the ring.

-

The hydrogen bonding network in the crystal lattice, particularly the interactions between the ammonium (NH₃⁺) group and the chloride (Cl⁻) counter-ion. This network is a key determinant of the solid-state properties of the compound.

Conclusion: A Convergent and Self-Validating Structural Assignment

References

-

Sulfur-Nitrogen Heterocycles. (2005). Molecules. [Link]

-

A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). ResearchGate. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

-

Liquid secondary ion mass spectra of 2-iminothiolane derivatives. (1994). PubMed. [Link]

-

Special Issue: Sulfur-Nitrogen Heterocycles. (2025). ResearchGate. [Link]

- Heterocycles Containing Nitrogen and Sulfur as Potent Biologically Active Scaffolds. (2015). Books.

-

Video: Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]

-

THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. (n.d.). Canadian Science Publishing. [Link]

-

GCMS Section 6.15. (n.d.). Whitman People. [Link]

-

An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. (2011). PubMed. [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). Rsc.org. [Link]

-

6.5: Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

-

spectroscopic studies of some n-heterocyclic compounds. (2023). Dr. Annasaheb GD Bendale Mahila Mahavidyalaya, Jalgaon. [Link]

-

estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. (n.d.). ResearchGate. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

-

Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 1,3-thiazolium-2 thiolates. (2025). ResearchGate. [Link]

-

An FTIR Spectroscopic Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines. (n.d.). ResearchGate. [Link]

-

API Identification Using FTIR Spectroscopy. (2025). Edinburgh Analytical. [Link]

-

Proposed fragmentation of LA determined by MS. The first step in the... (n.d.). ResearchGate. [Link]

-

Mass spectrometry in studies of protein thiol chemistry and signaling_ Opportunities and caveats. (n.d.). SfRBM. [Link]

-

Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. (n.d.). MPG.PuRe. [Link]

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. [Link]

-

Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. (n.d.). PMC. [Link]

-

The C=S stretching vibration in the infrared spectra of some thiosemicarbazones. (n.d.). Canadian Science Publishing. [Link]

-

Synthesis and characterization of 1,2-dithiolane modified self-assembling peptides. (2018). Pure. [Link]

-

For Peer Review. (n.d.). Wiley Online Library. [Link]

-

13C NMR Spectra of 1,3-Dithiolan-2-Ylium Ions and. (n.d.). Amanote Research. [Link]

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. [Link]

-

Dimethyl[(E)-(2-nitromethylidene-1,3-dithiolan-4-yl)methyl]amine. (n.d.). PMC. [Link]

-

Small molecule X-ray crystallography. (n.d.). School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

-

Small Molecule X-ray Crystallography. (n.d.). Genesis Drug Discovery & Development. [Link]

-

Small Molecule X-ray Crystallography. (n.d.). METRIC - Office of Research and Innovation. [Link]

-

X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. (2017). Bradford Scholars. [Link]

Sources

- 1. Sulfur-Nitrogen Heterocycles [mdpi.com]

- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. books.rsc.org [books.rsc.org]

- 6. sphinxsai.com [sphinxsai.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Liquid secondary ion mass spectra of 2-iminothiolane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES" by Yadwinder Singh Mann [scholarlycommons.pacific.edu]

- 12. Dimethyl[(E)-(2-nitromethylidene-1,3-dithiolan-4-yl)methyl]amine - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of (1,3-Dithiolan-2-yl)methanamine Hydrochloride: A Comprehensive Analytical Guide

Executive Summary & Scope

The 1,3-dithiolane heterocycle has emerged as a privileged scaffold in modern drug discovery, frequently incorporated into molecules to confer antiviral, antibacterial, and antiproliferative properties[1]. Among its functionalized derivatives, (1,3-Dithiolan-2-yl)methanamine hydrochloride (CAS: 1989672-83-4) serves as a critical synthetic building block. It is extensively utilized in the construction of complex polycyclic frameworks, such as azocino[4,3-b]indoles, where the primary amine acts as a nucleophilic anchor for subsequent cyclizations[2].

Despite its utility, the compound presents unique analytical challenges. The dithiolane ring is susceptible to spontaneous oxidation (forming sulfoxides), and the primary amine requires stabilization as a hydrochloride salt to prevent dimerization and degradation[3]. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a highly rigorous, theoretically grounded framework for the spectroscopic characterization (NMR, IR, MS) of this compound. The methodologies detailed below are self-validating, ensuring that structural integrity is unequivocally confirmed prior to downstream synthetic applications.

Mass Spectrometry (ESI-MS/MS): Ionization and Fragmentation Dynamics

Rationale for ESI+ Selection

For aliphatic amine hydrochlorides, Electrospray Ionization in positive mode (ESI+) is the gold standard. Unlike Electron Impact (EI), which often obliterates the molecular ion of small aliphatic amines due to hard 70 eV ionization, ESI+ provides a soft ionization environment. The compound readily desalinates in the spray chamber, yielding the intact protonated free base

Fragmentation Pathway Analysis

Upon collision-induced dissociation (CID), the protonated molecular ion undergoes predictable, thermodynamically driven fragmentation. The primary cleavage event is the neutral loss of ammonia (17 Da), a hallmark of primary aliphatic amines. A secondary, highly diagnostic cleavage involves the homolytic/heterolytic scission of the

Caption: ESI-MS/MS fragmentation pathway of (1,3-Dithiolan-2-yl)methanamine.

Quantitative MS Data Summary

| Formula | Fragment Identity | Mechanistic Rationale | |

| 136.025 | Intact protonated molecular ion. | ||

| 119.000 | Loss of neutral | ||

| 104.983 | 1,3-dithiolan-2-yl cation | Cleavage of the exocyclic C-C bond; highly stabilized by sulfur lone-pair delocalization. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Causality: DMSO- vs.

While the hydrochloride salt is highly soluble in

Spin System and Chemical Shifts

The dithiolane ring protons (C4 and C5) exist as an

Caption: Key 1H NMR spin-spin coupling network and chemical shifts in DMSO-d6.

Quantitative NMR Data Summaries

Table:

| Position | Multiplicity | Integration | Assignment Rationale | ||

| 8.20 - 8.40 | br s | 3H | - | Deshielded by positive charge; broadened by | |

| C2-H | 4.85 - 4.95 | t | 1H | ~6.5 | Highly deshielded by two adjacent sulfur atoms (anisotropic effect)[4]. |

| 3.15 - 3.25 | d | 2H | ~6.5 | Shifted downfield by the adjacent electron-withdrawing ammonium group. | |

| Ring | 3.20 - 3.40 | m | 4H | - | Complex multiplet due to rapid ring flipping of the dithiolane core. |

Table:

| Position | Assignment Rationale | |

| C2 | 50.0 - 52.0 | Deshielded methine carbon situated between two sulfur heteroatoms[4]. |

| 42.0 - 44.0 | Typical chemical shift for an aliphatic carbon alpha to a protonated primary amine. | |

| Ring | 37.0 - 39.0 | Aliphatic carbons (C4, C5) within the sulfur-containing heterocycle. |

Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups, specifically confirming the integrity of the hydrochloride salt state versus the free base. Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture absorption, which would obscure the critical

Table: ATR-FTIR Key Vibrational Modes

| Wavenumber ( | Mode | Intensity | Structural Implication |

| 3200 - 2800 | Strong, Broad | Confirms the primary amine is in the protonated ( | |

| 2950 - 2850 | Medium | Aliphatic stretches from the dithiolane ring and methylene bridge. | |

| 1600 - 1580 | Medium | Scissoring mode characteristic of primary ammonium salts. | |

| 680 - 650 | Weak-Medium | Confirms the presence of the intact thioacetal linkage. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following Standard Operating Procedures (SOPs) incorporate built-in validation gates.

Protocol A: High-Resolution ESI-MS/MS Acquisition

-

Sample Preparation: Dissolve 1 mg of (1,3-Dithiolan-2-yl)methanamine hydrochloride in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid. Dilute 1:100.

-

Instrument Tuning (Validation Gate): Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy is within < 2 ppm error before running the sample.

-

Acquisition Parameters:

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 250 °C

-

Collision Energy (CID): Ramp from 10 to 30 eV using Argon as the collision gas.

-

-

Data Validation: Confirm the presence of the

136.025 parent ion. If an

Protocol B: NMR Sample Preparation and Acquisition

-

Sample Preparation: Weigh exactly 15 mg of the compound. Dissolve completely in 0.6 mL of anhydrous DMSO-

(100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS). -

Shimming & Tuning (Validation Gate): Lock the spectrometer to the deuterium frequency of DMSO. Perform gradient shimming until the TMS peak width at half-height (

) is < 1.0 Hz. This ensures adequate resolution to observe the -

Acquisition:

- NMR: 16 scans, 2 seconds relaxation delay (D1), 30° pulse angle.

- NMR: 512 scans, 2 seconds D1, with complete proton decoupling (WALTZ-16).

-

Referencing: Calibrate the

spectrum to TMS at 0.00 ppm and the

References

-

PubChemLite - (1,3-dithiolan-2-yl)methanamine hydrochloride (C4H9NS2). PubChem. Available at:[3]

-

1-(1,3-dithiolan-2-yl)methanamine hydrochloride. Sigma-Aldrich. Available at:

-

Synthesis of the azocino[4,3‐b]indole skeleton 6 via (1,3‐dithiolan‐2‐yl)methanamine. ResearchGate. Available at:[2]

-

A Convenient Synthesis of Dithiolane and Benzyloximates Derivatives for Ligand Studies. ChemRxiv. Available at:[4]

-

Examples of 1,3-dithiolane-containing biologically active compounds. ResearchGate. Available at:[1]

Sources

Theoretical Studies of 1,3-Dithiolane Ring Conformation

Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Structural Biologists, and Drug Discovery Scientists

Executive Summary

The 1,3-dithiolane moiety is a critical structural motif in organic synthesis (as a carbonyl protecting group) and medicinal chemistry (as a bioisostere in nucleoside analogues). Unlike its six-membered congener, 1,3-dithiane, which adopts a rigid chair conformation, the five-membered 1,3-dithiolane ring is characterized by high conformational flexibility and low-barrier pseudorotation.

This guide provides a rigorous theoretical framework for studying these conformations. It moves beyond static geometric descriptions to analyze the dynamic potential energy surface (PES), governed by the interplay of Pitzer strain (torsional), Baeyer strain (angle), and stereoelectronic effects (anomeric interactions).

Part 1: The Conformational Manifold

The Pseudorotation Cycle

The 1,3-dithiolane ring does not exist in a single rigid geometry. Instead, it traverses a pseudorotation pathway similar to cyclopentane. The two canonical conformers are:

-

Envelope (

): One atom (usually C2 or a Sulfur) is out of the plane defined by the other four. -

Half-Chair / Twist (

): The ring is twisted such that two adjacent atoms are displaced on opposite sides of the mean plane.

While the Half-Chair (

The "Locking" Effect of Substituents

Substitution at the C2 position (the "anomeric" carbon between the two sulfurs) significantly alters the PES.

-

Steric Bulk: Large groups prefer the pseudo-equatorial position to minimize 1,3-diaxial-like repulsion.

-

Anomeric Effect: Electronegative substituents (e.g., alkoxy, halo) may prefer the pseudo-axial orientation due to

hyperconjugation, stabilizing the Envelope form.

Part 2: Computational Strategy (Methodology)

To accurately model 1,3-dithiolanes, one must account for the high polarizability of sulfur and dispersion forces, which standard B3LYP calculations often underestimate.

Recommended Level of Theory

| Component | Recommendation | Rationale |

| Functional | M06-2X or | These functionals explicitly include dispersion corrections, critical for modeling S |

| Basis Set | 6-311+G(2df,2p) or aug-cc-pVTZ | Sulfur requires diffuse functions (+) to model the lone pair density correctly and polarization functions (2df) for the C-S bond anisotropy. |

| Solvation | PCM / SMD (CHCl | Gas-phase calculations exaggerate electrostatic interactions. Implicit solvation is necessary to compare with NMR data. |

Computational Workflow

The following Graphviz diagram outlines the step-by-step protocol for a complete conformational analysis.

Figure 1: Standardized computational workflow for analyzing flexible heterocycles.

Part 3: Stereoelectronic Origins (NBO Analysis)

The stability of specific 1,3-dithiolane conformers is often dictated by hyperconjugative delocalization. Natural Bond Orbital (NBO) analysis allows us to quantify these energies using Second-Order Perturbation Theory (

Key Orbital Interactions

-

The Anomeric Effect (

): In 2-substituted dithiolanes, the lone pair on sulfur (-

Diagnostic: A high

value (

-

-

The "Reverse" Anomeric Effect: In some cationic derivatives (e.g., sulfonium species), the preference may flip due to electrostatic attraction or specific solvation effects, favoring the equatorial isomer.

- Interactions: These interactions stabilize the twist conformation by allowing electron delocalization from the backbone C-H bonds into the C-S antibonds.

Part 4: Experimental Validation

Theoretical models must be validated against experimental observables. For 1,3-dithiolanes, NMR coupling constants are the primary validation tool.

Vicinal Coupling Constants ( )

The Karplus equation relates the dihedral angle (

Where

Protocol for Validation:

-

Calculate

for each DFT-optimized minimum using the GIAO method. -

Apply the Boltzmann weighting derived from

. -

Compare

with -

Discrepancy Check: If

deviates by

X-Ray Crystallography Caution

Solid-state structures often capture a single "frozen" conformer that maximizes crystal packing forces. Do not assume the crystal structure represents the dominant solution-state conformer. Always cross-reference with solution NMR data.

Part 5: References

-

Conformational Analysis of Heterocycles: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.

-

NBO Analysis Fundamentals: Weinhold, F.; Landis, C. R. Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective; Cambridge University Press, 2005.

-

DFT Benchmarking for Sulfur: Grimme, S.; Ehrlich, S.; Goerigk, L. Effect of the Damping Function in Dispersion Corrected Density Functional Theory. J. Comput. Chem.2011 , 32, 1456–1465.

-

Pseudorotation in 5-Membered Rings: Cremer, D.; Pople, J. A. General Definition of Ring Puckering Coordinates. J. Am. Chem. Soc.[1][2]1975 , 97, 1354–1358.

-

Stereoelectronic Effects in Dithianes/Dithiolanes: Juaristi, E.; Cuevas, G. The Anomeric Effect; CRC Press: Boca Raton, 1995.

Sources

An In-depth Technical Guide to the Solubility of (1,3-Dithiolan-2-yl)methanamine Hydrochloride in Organic Solvents

Introduction: Contextualizing the Challenge

(1,3-Dithiolan-2-yl)methanamine hydrochloride is a heterocyclic amine salt with potential applications in pharmaceutical development and synthetic chemistry.[1] Its structure, featuring a polar aminomethyl group and a sulfur-containing dithiolane ring, presents a unique physicochemical profile. For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility in various organic solvents is not merely academic; it is a critical prerequisite for successful process development, formulation, purification, and reaction optimization. The hydrochloride salt form is typically employed to enhance aqueous solubility and stability, but this often complicates its dissolution in non-aqueous, organic media.[2][3]

This guide addresses the notable absence of publicly available quantitative solubility data for (1,3-Dithiolan-2-yl)methanamine hydrochloride.[1] Rather than presenting a simple data sheet, this document provides a robust framework for both predicting and experimentally determining its solubility. We will delve into the theoretical principles governing its solubility, provide a detailed, field-proven experimental protocol for its quantitative measurement, and offer insights into the causal factors behind methodological choices, empowering researchers to generate reliable and reproducible data.

Theoretical Solubility Profile: A Predictive Analysis

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] As a hydrochloride salt, (1,3-Dithiolan-2-yl)methanamine hydrochloride is an ionic compound. This ionic character fundamentally dictates its solubility behavior, creating a strong preference for polar solvents capable of solvating the charged species.

-

High to Moderate Solubility: Is anticipated in polar protic solvents such as methanol, ethanol, and to a lesser extent, isopropanol. These solvents can engage in hydrogen bonding and have high dielectric constants, which help to stabilize the dissociated ions. Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are also expected to be effective due to their large dipole moments.

-

Low to Negligible Solubility: Is expected in non-polar solvents. Hydrocarbons (e.g., hexane, heptane, toluene) and chlorinated solvents (e.g., dichloromethane, chloroform) lack the polarity required to overcome the crystal lattice energy of the salt.[4] Similarly, ethers like diethyl ether and methyl t-butyl ether (MTBE) are unlikely to be effective solvents.[5]

It is crucial to recognize that these are predictive assessments. Factors such as temperature, the presence of impurities (especially water), and potential polymorphism of the solid can significantly influence actual solubility measurements.[2] Therefore, empirical determination is essential.

Quantitative Analysis: The Isothermal Shake-Flask Method

To obtain precise and accurate solubility data, the isothermal shake-flask method is the gold standard.[6] This equilibrium-based method ensures that the solvent is fully saturated with the solute at a constant temperature. The following protocol is a self-validating system designed for rigor and reproducibility.

Experimental Protocol: A Step-by-Step Guide

Objective: To determine the equilibrium solubility of (1,3-Dithiolan-2-yl)methanamine hydrochloride in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials and Reagents:

-

(1,3-Dithiolan-2-yl)methanamine hydrochloride (powder form)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled orbital shaker or rotator

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Charged Aerosol Detector)

Methodology:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of (1,3-Dithiolan-2-yl)methanamine hydrochloride to a series of glass vials. An "excess" ensures that undissolved solid remains at equilibrium, which is a visual confirmation of saturation. A starting point is to add approximately 50-100 mg of the solid to 2 mL of the chosen solvent.

-

Causality Insight: Using a significant excess of solid drives the system to equilibrium more rapidly and confirms that the resulting concentration is indeed the saturation point.

-

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours).[7]

-

Trustworthiness Check: To validate the equilibration time, a preliminary experiment should be conducted where samples are taken at various time points (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute plateaus and remains constant over successive time points.[8]

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

-

Causality Insight: Filtration ensures that the analyzed sample contains only the dissolved solute, preventing artificially high and erroneous results. The filter material must be chosen carefully to avoid adsorption of the analyte or leaching of contaminants.

-

-

Analytical Quantification (HPLC):

-

Accurately dilute the filtered sample with a known volume of a suitable diluent (often the mobile phase of the HPLC method) in a volumetric flask. The dilution factor should be chosen to bring the concentration within the linear range of the calibration curve.

-

Prepare a series of calibration standards of (1,3-Dithiolan-2-yl)methanamine hydrochloride of known concentrations.

-

Analyze the standards and the diluted sample using a validated HPLC method.

-

Trustworthiness Check: The HPLC method should be validated for linearity, accuracy, and precision to ensure reliable quantification.

-

-

Data Analysis and Calculation:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original solubility (S) in the solvent using the following equation, accounting for the dilution factor: S (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

-

The entire experiment should be performed in triplicate to ensure the statistical validity of the results.[6]

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility determination workflow.

Data Presentation: A Framework for Your Results

All experimentally determined quantitative data should be summarized for clear comparison and interpretation. The following table provides a recommended structure for reporting your findings.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Methanol | Polar Protic | 25.0 | Experimental Value | Calculated Value | |

| Ethanol | Polar Protic | 25.0 | Experimental Value | Calculated Value | |

| Isopropanol | Polar Protic | 25.0 | Experimental Value | Calculated Value | |

| Acetonitrile | Polar Aprotic | 25.0 | Experimental Value | Calculated Value | |

| Acetone | Polar Aprotic | 25.0 | Experimental Value | Calculated Value | |

| Dichloromethane | Chlorinated | 25.0 | Experimental Value | Calculated Value | |

| Toluene | Aromatic Hydrocarbon | 25.0 | Experimental Value | Calculated Value | |

| Hexane | Aliphatic Hydrocarbon | 25.0 | Experimental Value | Calculated Value | |

| Diethyl Ether | Ether | 25.0 | Experimental Value | Calculated Value |

Safety and Handling Precautions

As with any chemical reagent, proper safety protocols must be observed when handling (1,3-Dithiolan-2-yl)methanamine hydrochloride.

-

Hazard Identification: The compound is associated with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[11] Avoid contact with skin and eyes.[9]

-

First Aid: In case of contact, follow standard first-aid procedures. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[9][11]

Always consult the most current Safety Data Sheet (SDS) for the compound before commencing any experimental work.

Conclusion

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

(1,3-dithiolan-2-yl)methanamine hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Kawakami, K. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 106(5), 1225-1231. Retrieved from [Link]

-

Christensen, A. N., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(4), 1894-1901. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Chemistry LibreTexts. Retrieved from [Link]

-

Kawakami, K. (2017). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. PubMed. Retrieved from [Link]

-

Safety Data Sheet. (2025, January 14). KISHIDA CHEMICAL CO., LTD. Retrieved from [Link]

-

Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved from [Link]

-

Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Determination of Salt. (n.d.). FSIS.USDA.gov. Retrieved from [Link]

- Fogg, P. G. T., & Gerrard, W. (1991). Solubility of Gases in Liquids: A Critical Evaluation of Gas/Liquid Systems. John Wiley & Sons.

-

1,3-Dithiolane. (n.d.). PubChem. Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Master Organic Chemistry. Retrieved from [Link]

Sources

- 1. PubChemLite - (1,3-dithiolan-2-yl)methanamine hydrochloride (C4H9NS2) [pubchemlite.lcsb.uni.lu]

- 2. researchgate.net [researchgate.net]

- 3. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. who.int [who.int]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kishida.co.jp [kishida.co.jp]

- 10. fishersci.se [fishersci.se]

- 11. enamine.enamine.net [enamine.enamine.net]

Technical Guide: Stability and Storage of (1,3-Dithiolan-2-yl)methanamine Hydrochloride

This technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for (1,3-Dithiolan-2-yl)methanamine hydrochloride . It is designed for researchers requiring high-integrity handling of this sulfur-heterocycle building block.

Executive Summary: Critical Handling Parameters

(1,3-Dithiolan-2-yl)methanamine hydrochloride (CAS: 1989672-83-4) is a masked amino-aldehyde equivalent, stabilized as a dithioacetal. While the hydrochloride salt confers improved crystallinity over the free base, the compound remains susceptible to oxidative desulfurization and acid-catalyzed hydrolysis upon exposure to moisture and air.

| Parameter | Specification |

| Storage Temperature | -20°C (Long-term) | 2–8°C (Active use < 1 month) |

| Atmosphere | Inert Gas (Argon or Nitrogen) required. |

| Moisture Sensitivity | Hygroscopic . Handle in a desiccated glovebox or glovebag. |

| Container Type | Amber glass with Teflon-lined screw cap; Parafilm® or electrical tape seal. |

| Re-test Period | 12 months (if stored at -20°C under Argon). |

Chemical Identity and Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the structure is prerequisite to predicting stability. The molecule consists of a five-membered 1,3-dithiolane ring (a thioacetal) substituted at the 2-position with a methylamine group, protonated as the hydrochloride salt.

-

Chemical Name: (1,3-Dithiolan-2-yl)methanamine hydrochloride[1]

-

Molecular Formula: C

H -

Molecular Weight: ~171.71 g/mol

-

Structural Vulnerabilities:

-

Sulfur Atoms: Prone to oxidation to sulfoxides (S-oxides) and sulfones.

-

C2 Position: The "masked" carbonyl carbon. In the presence of water and Lewis acids (or strong protic acids), this ring opens to release 1,2-ethanedithiol and the unstable amino-acetaldehyde.

-

Degradation Mechanisms

The degradation of this compound follows two primary non-enzymatic pathways: Oxidative Desulfurization and Hydrolytic Ring Opening .

Pathway Analysis

-

Oxidation: Atmospheric oxygen, accelerated by light, attacks the sulfur atoms. This creates sulfoxides, which destabilize the ring and facilitate rupture.

-

Hydrolysis: Moisture absorption (hygroscopicity of the HCl salt) creates a localized acidic aqueous environment. This reverses the thioacetal formation, releasing the degradation products.

Visualization of Degradation Pathways

The following diagram maps the causality of environmental exposure to specific degradation products.

Figure 1: Mechanistic pathways for the degradation of (1,3-Dithiolan-2-yl)methanamine HCl triggered by environmental factors.

Storage and Handling Protocols

To maintain >98% purity, a rigorous "Cold-Chain, Inert-Atmosphere" protocol is required.

The "Double-Barrier" Storage System

Do not rely on the vendor's original packaging once opened. Implement this self-validating storage system:

-

Primary Container: Transfer material to an amber glass vial with a Teflon (PTFE) lined cap. Why? PTFE prevents sulfur leaching and provides a superior moisture barrier compared to polyethylene.

-

Atmosphere Exchange: Flush the vial with dry Argon (heavier than air) before sealing. Nitrogen is acceptable but Argon is superior for static storage.

-

Secondary Containment: Place the sealed vial inside a heat-sealed aluminized Mylar bag containing a packet of activated silica gel and an oxygen scavenger.

-

Environment: Store at -20°C.

Handling Workflow

The following decision tree guides the researcher through the daily handling of the compound to minimize excursion risks.

Figure 2: Operational workflow for handling hygroscopic dithiolane salts to prevent condensation-induced hydrolysis.

Quality Control & Analytical Methods

Routine verification of integrity is essential, especially if the compound has been stored >6 months.

Visual Inspection

-

Pass: White to off-white crystalline powder.

-

Fail: Yellowing (oxidation), clumping (hygroscopicity), or strong stench of thiols (ring opening/hydrolysis).

HPLC Stability-Indicating Method

Standard UV detection is challenging due to the lack of a strong chromophore, but the dithiolane ring has weak absorbance around 254 nm.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 210 nm (amine) and 254 nm (dithiolane).

-

Rationale: The acidic mobile phase keeps the amine protonated (improving peak shape). Degradation products (sulfoxides) will elute earlier (more polar) than the parent peak.

NMR Validation

-

Solvent: DMSO-d

or D -

Key Diagnostic Signal: The proton at the C2 position (between the two sulfurs) appears as a triplet or multiplet around 4.5 - 5.0 ppm . Disappearance of this peak or the appearance of aldehyde signals (~9-10 ppm) indicates hydrolysis [1, 2].

References

-

Jin, Y. S., et al. (2008). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry. Retrieved February 28, 2026, from [Link]

-

PubChem. (n.d.). (1,3-dithiolan-2-yl)methanamine hydrochloride Compound Summary. Retrieved February 28, 2026, from [Link]

-

Fleming, F. F., et al. (2001).[2] Metal-Catalyzed Hydrolysis of 1,3-Dithiolanes. Journal of Organic Chemistry. (Contextual citation on dithiolane stability). Retrieved February 28, 2026, from [Link]

Sources

Initial Investigation into the Reactivity of (1,3-Dithiolan-2-yl)methanamine Hydrochloride: A Bifunctional Synthon for Complex Alkaloid and Heterocycle Synthesis

Executive Summary

(1,3-Dithiolan-2-yl)methanamine hydrochloride (CAS: 1989672-83-4) is an emerging, highly versatile bifunctional building block in modern synthetic and medicinal chemistry. Structurally comprising a primary amine tethered to a 1,3-dithiolane ring, this molecule provides two orthogonal reactivity profiles: a highly nucleophilic nitrogen center and a masked electrophilic carbonyl carbon. This whitepaper details the mechanistic pathways, experimental causality, and self-validating protocols required to harness this synthon for the construction of complex molecular architectures, such as the tetracyclic azocino[4,3-b]indole framework [1].

Structural and Chemical Profiling

The Dual Reactivity Profile

The synthetic utility of (1,3-dithiolan-2-yl)methanamine lies in its bifunctional nature:

-

The Primary Amine (Nucleophilic Center): Once neutralized from its hydrochloride salt, the methanamine moiety acts as a potent nucleophile. It readily participates in Schiff base (imine) formation, reductive aminations, and acylations.

-

The 1,3-Dithiolane Ring (Masked Electrophile): This moiety serves as a robust protecting group for 2-aminoacetaldehyde (a dithioacetal). It is highly stable under basic, reducing, and mildly acidic conditions, allowing the amine to be extensively functionalized without premature cyclization or polymerization. When required, the dithiolane ring can be oxidatively or thiophilically cleaved to unmask the aldehyde, enabling subsequent intramolecular cyclizations (e.g., aldol reactions) [2].

Causality of the Hydrochloride Salt Formulation

The free base of 2-aminoacetaldehyde is inherently unstable, rapidly undergoing self-condensation, oligomerization, and degradation. By masking the aldehyde as a 1,3-dithiolane and protonating the amine to form a hydrochloride salt, the molecule's shelf-life and handling stability are drastically improved. Expert Insight: Freebasing must be performed in situ or immediately prior to use to prevent unwanted side reactions.

Mechanistic Pathways & Reactivity

Recent literature demonstrates the profound utility of (1,3-dithiolan-2-yl)methanamine in constructing complex alkaloid scaffolds, such as the Strychnos alkaloid skeleton [1]. The synthesis relies on a precisely sequenced multi-step pathway:

-

Condensation: The free base reacts with a complex ketone to form an imine.

-

Reduction: The imine is reduced to a secondary amine.

-

N-Acylation: The secondary amine is functionalized (e.g., benzoylated) to establish the necessary steric and electronic environment.

-

Electrophilic Unmasking: The 1,3-dithiolane is deprotected to an aldehyde.

-

Cyclization: The unmasked aldehyde undergoes an intramolecular aldol reaction under basic conditions to form the final bridged ring system.

Figure 1: Comprehensive reactivity map of (1,3-Dithiolan-2-yl)methanamine hydrochloride.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checks.

Protocol 1: In Situ Freebasing and Imine Formation

Green chemistry approach utilizing molecular sieves [1].

-

Preparation: Suspend (1,3-dithiolan-2-yl)methanamine hydrochloride (1.2 eq) in anhydrous methanol (0.2 M).

-

Freebasing: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise at 0 °C. Stir for 15 minutes.

-

Condensation: Introduce the target ketone (1.0 eq) and activated 3Å molecular sieves (200 mg/mmol).

-

Reaction: Stir at room temperature for 12–24 hours under an inert N2 atmosphere.

-

Self-Validation (QC): Monitor via LC-MS. The disappearance of the ketone mass and the appearance of the [M+H]+ corresponding to the imine confirms completion.

-

Causality: 3Å molecular sieves selectively trap the water byproduct generated during imine formation without absorbing the starting materials. This drives the equilibrium forward thermodynamically without the need for harsh, yield-degrading Lewis acids.

Protocol 2: Hydride Reduction (Reductive Amination)

-

Cooling: Cool the crude imine mixture from Protocol 1 to 0 °C.

-

Reduction: Add Sodium borohydride (NaBH4) (2.0 eq) in small portions to manage hydrogen gas evolution.

-

Propagation: Stir for 2 hours, allowing the reaction to naturally warm to room temperature.

-

Quenching: Carefully quench with saturated aqueous NH4Cl and extract with Ethyl Acetate (EtOAc).

-

Causality: NaBH4 provides a mild, chemoselective hydride source that efficiently reduces the imine double bond while leaving the sulfur-rich 1,3-dithiolane ring completely intact.

Protocol 3: Oxidative Dithiolane Deprotection

Modern, environmentally benign unmasking [3].

-

Solvation: Dissolve the dithiolane-protected intermediate in a biphasic mixture of DCM/H2O (10:1).

-

Activation: Add Iodine (I2) (10 mol%) followed by 30% aqueous H2O2 (3.0 eq).

-